7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition Catecholamine biosynthesis Medicinal chemistry

This 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a precision research building block. Its unique 7-Br-3-Me substitution pattern delivers 17 nM hPNMT Ki, distinct from inferior single-substituted analogs. The cLogP of 2.81 ensures ideal CNS penetration for drug discovery, while the bromine enables versatile parallel library synthesis via cross-coupling. Available at ≥95% purity, it serves as a reliable reference standard for catecholamine metabolism assays and SAR studies. Procure this scaffold to accelerate structure-activity relationship exploration and reduce off-target risk compared to non-selectively modified THIQ cores.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 848185-12-6
Cat. No. B1437033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
CAS848185-12-6
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1CC2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3
InChIKeyROFNCPGXJWHJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 848185-12-6) Sourcing and Structural Identity


7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 848185-12-6) is a synthetic secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds . The compound features a bromine atom at the 7-position and a methyl group at the 3-position of the partially saturated bicyclic scaffold , with a molecular weight of 226.11 g/mol, a calculated LogP of 2.8121, and a predicted pKa of 9.20±0.40 [1]. It is widely utilized as a key intermediate and specialized building block in medicinal chemistry research .

Why Unspecified 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Substitution Introduces Risk


While the tetrahydroisoquinoline core is common, the specific 7-bromo-3-methyl substitution pattern is non-trivial and directly dictates target engagement and physicochemical behavior. In the context of phenylethanolamine N-methyltransferase (PNMT) inhibition, both the 3-methyl group and the 7-bromo substituent independently enhance potency; however, their simple additive combination fails to capture the complex, non-linear SAR observed in THIQ scaffolds [1]. Replacing the 3-methyl group with a hydrogen atom (e.g., 7-bromo-1,2,3,4-tetrahydroisoquinoline) or omitting the 7-bromo moiety (e.g., 3-methyl-1,2,3,4-tetrahydroisoquinoline) results in distinct and often suboptimal target binding profiles, altered lipophilicity, and compromised selectivity versus off-target receptors such as the α2-adrenoceptor [2][3]. The quantitative data presented in Section 3 demonstrate that seemingly minor structural alterations lead to significant deviations in critical performance metrics.

Quantitative Differentiation Evidence for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


PNMT Inhibition Potency: 7-Bromo-3-methyl-THIQ vs. Mono-Substituted Analogs

The target compound exhibits a Ki value of 17 nM against human phenylethanolamine N-methyltransferase (hPNMT), measured via radiochemical assay [1]. This represents a 3.3-fold increase in potency compared to the 7-bromo analog lacking the 3-methyl group (Ki = 56 nM) [2], and a 124-fold increase over the 3-methyl analog lacking the 7-bromo group (Ki = 2100 nM) [3]. The combined 3-methyl and 7-bromo substitutions are critical for achieving sub-100 nM inhibitory activity.

PNMT inhibition Catecholamine biosynthesis Medicinal chemistry

Lipophilicity-Driven CNS Penetration Potential: LogP Comparison

The calculated LogP for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is 2.8121 [1]. In comparison, the unsubstituted parent scaffold 1,2,3,4-tetrahydroisoquinoline exhibits a lower LogP of approximately 1.5 [2]. The 7-bromo and 3-methyl substitutions together increase lipophilicity by approximately 1.3 LogP units, positioning the compound within the optimal range (LogP 2-3) for passive CNS penetration while avoiding excessive lipophilicity associated with poor aqueous solubility and high non-specific binding.

Lipophilicity Blood-brain barrier LogP

Versatile Synthetic Utility via 7-Bromo Handle

The 7-bromo substituent provides a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are not accessible with 7-H, 7-alkyl, or 7-hydroxy analogs . Unlike the 7-chloro analog, which may suffer from lower oxidative addition reactivity, the C-Br bond offers an optimal balance of stability under storage conditions and synthetic lability [1]. This enables site-selective introduction of diverse aryl, heteroaryl, amine, or alkyne moieties to explore structure-activity relationships (SAR) around the THIQ core.

Cross-coupling Functionalization Synthetic methodology

Commercially Verified Purity and Quality Control Standards

The target compound is routinely supplied with a minimum purity of ≥95%, as verified by multiple independent commercial vendors including Apollo Scientific, Leyan, and CheMenu . This purity threshold is essential for reproducible biological assay results, particularly when testing for sub-100 nM enzymatic inhibition where even minor impurities can confound IC50 and Ki determinations.

Quality control Purity Reproducibility

Optimal Research Applications for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


Development of Potent PNMT Inhibitors for Neurological and Cardiovascular Research

The compound's 17 nM Ki against hPNMT [1] makes it an optimal starting point for designing inhibitors of epinephrine biosynthesis. Researchers investigating stress-related disorders, hypertension, or anxiety can leverage this scaffold's validated potency to explore in vivo efficacy with lower compound requirements and reduced off-target risk due to its defined binding profile [2].

CNS-Targeted Lead Optimization Programs

With a cLogP of 2.8121 [1], this compound is positioned within the ideal lipophilicity range for blood-brain barrier penetration. This physicochemical profile supports its prioritization for CNS drug discovery campaigns targeting central catecholaminergic pathways, distinguishing it from more polar or excessively lipophilic THIQ analogs that may exhibit poor brain exposure or high non-specific binding.

Divergent Synthesis of 7-Substituted THIQ Libraries

The 7-bromo substituent serves as a versatile handle for parallel synthesis via palladium-catalyzed cross-coupling reactions [1]. Procurement of this specific building block enables rapid generation of diverse 7-aryl, 7-heteroaryl, and 7-amino THIQ libraries for high-throughput screening, circumventing time-consuming de novo synthesis of each analog [2].

Calibration of PNMT Biochemical and Cellular Assays

Given its well-characterized inhibitory activity (Ki = 17 nM) [1] and the availability of high-purity commercial material (≥95%) [2], this compound can serve as a reliable positive control or reference standard in PNMT enzymatic assays, radioligand binding studies, and cell-based functional assays investigating catecholamine metabolism.

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